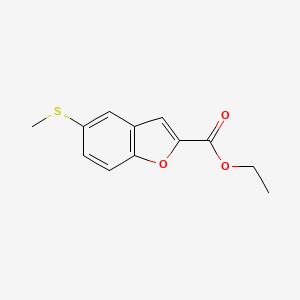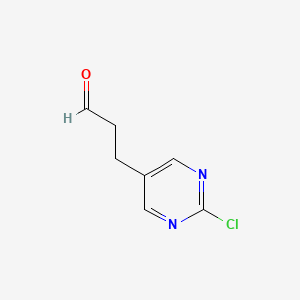
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid is a barbiturate derivative with a unique chemical structure that includes an allyl group and a hydroxycyclohexyl group.
准备方法
The synthesis of 5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid typically involves the reaction of barbituric acid with allyl bromide and 4-hydroxycyclohexylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
化学反应分析
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学研究应用
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives and other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology and psychiatry.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction is similar to other barbiturates, which modulate the activity of GABA receptors and influence neuronal excitability .
相似化合物的比较
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid can be compared to other barbiturate derivatives such as:
Phenobarbital: Known for its anticonvulsant properties.
Secobarbital: Used as a short-acting sedative.
Thiopental: Commonly used as an anesthetic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
属性
CAS 编号 |
4256-27-3 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
1-(4-hydroxycyclohexyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-10-11(17)14-13(19)15(12(10)18)8-4-6-9(16)7-5-8/h2,8-10,16H,1,3-7H2,(H,14,17,19) |
InChI 键 |
UPDYLGKTEALMFT-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


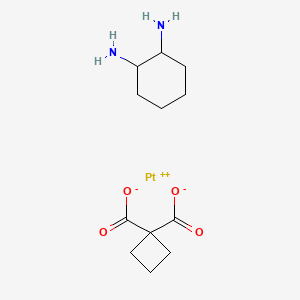

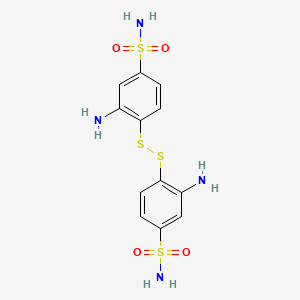
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
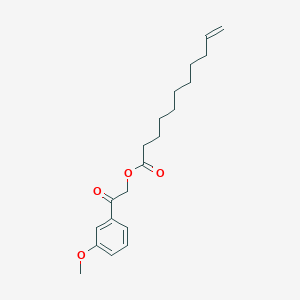
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
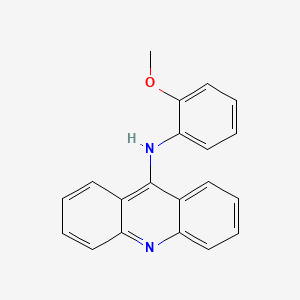
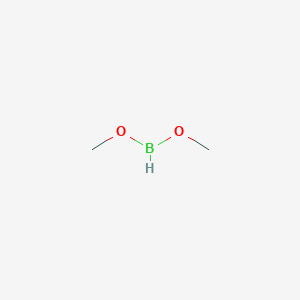
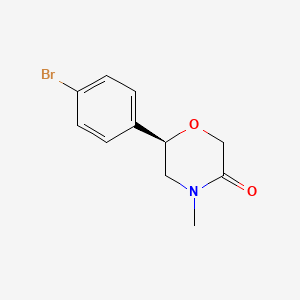
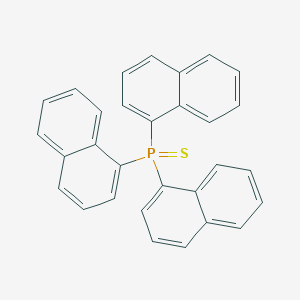
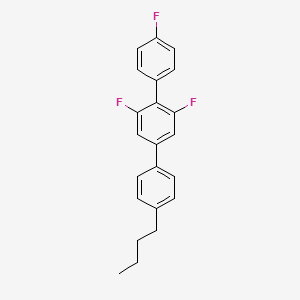
![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)
